3-Acetylpyridine oxime

Catalog No.
S9099222
CAS No.
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetylpyridine oxime

Product Name

3-Acetylpyridine oxime

IUPAC Name

N-(1-pyridin-3-ylethylidene)hydroxylamine

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3

InChI Key

MSRXORUOQNNOKN-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CN=CC=C1

3-Acetylpyridine oxime is a derivative of pyridine characterized by the presence of an acetyl group and an oxime functional group. Its molecular formula is C7H8N2OC_7H_8N_2O, and it has a molecular weight of approximately 136.155 g/mol. The compound features a pyridine ring substituted at the third position with an acetyl group and an oxime group, which is formed by the reaction of hydroxylamine with the corresponding ketone or aldehyde. This structure imparts unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

, reflecting its reactivity due to the oxime and acetyl functionalities:

  • Oxidation: The compound can be oxidized to yield corresponding nitrile oxides.
  • Reduction: It can be reduced to form amines or other reduced derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The oxime group allows participation in substitution reactions, leading to various derivatives through reactions with alkyl halides or acyl chlorides.

These reactions are critical for synthesizing more complex molecules and derivatives that may exhibit enhanced biological activities.

Research indicates that 3-acetylpyridine oxime exhibits significant biological activities, particularly in pharmacology. Similar compounds in the oxime category have been shown to interact with acetylcholinesterase, potentially reactivating this enzyme after inhibition by organophosphates. Furthermore, studies suggest that derivatives of 3-acetylpyridine oxime may possess analgesic and anticonvulsant properties comparable to established medications like Valdecoxib and Carbamazepine .

The synthesis of 3-acetylpyridine oxime typically involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride. The process can be outlined as follows:

  • Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water.
  • Addition of Base: An aqueous sodium hydroxide solution is added to the hydroxylamine solution.
  • Reaction with Acetylpyridine: 3-Acetylpyridine is introduced into this mixture, usually at low temperatures (0–5°C) to optimize yield.
  • Precipitation: The product precipitates out of the solution, which can then be filtered and purified.

This method can be adapted for industrial applications where larger scales are required while maintaining controlled reaction conditions for yield and purity .

3-Acetylpyridine oxime finds applications across various domains:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests.
  • Material Science: Utilized in the development of polymers and other materials where its thermal stability and reactivity are advantageous.

Studies on 3-acetylpyridine oxime's interactions reveal its potential role in inhibiting specific enzymes, notably acetylcholinesterase. This interaction suggests possible therapeutic applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or pesticide poisoning. Furthermore, research indicates that this compound can influence various biochemical pathways, including kinase inhibition, which may have implications for cancer therapy .

Several compounds share structural similarities with 3-acetylpyridine oxime, each exhibiting unique properties:

Compound NameStructural CharacteristicsUnique Properties
2-Acetylpyridine OximeAcetyl group at position 2Different biological activity profile
4-Acetylpyridine OximeAcetyl group at position 4Known for stronger reactivation of acetylcholinesterase
Pyridine-2-carboxaldehyde OximeCarboxaldehyde group instead of acetylVaries in reactivity due to different functional groups
Nicotinic Acid OximeDerived from nicotinic acidExhibits anti-inflammatory properties

These compounds highlight the versatility within the pyridine family and their potential applications in medicinal chemistry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

136.063662883 g/mol

Monoisotopic Mass

136.063662883 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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